molecular formula C9H15N B574519 1-Azatricyclo[6.2.0.0~3,6~]decane CAS No. 192508-74-0

1-Azatricyclo[6.2.0.0~3,6~]decane

Cat. No.: B574519
CAS No.: 192508-74-0
M. Wt: 137.226
InChI Key: IOLZIPUJTQKDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Definition and Nomenclature

1-Azatricyclo[6.2.0.0³,⁶]decane is a complex nitrogen heterocycle characterized by its unique tricyclic framework containing a single nitrogen atom integrated into a polycyclic carbon skeleton. The compound possesses the molecular formula C₉H₁₅N and exhibits a molecular weight of 137.222 grams per mole, establishing it as a medium-sized heterocyclic structure with significant structural complexity. The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry guidelines for naming complex polycyclic systems, where the prefix "aza" indicates the presence of a nitrogen atom replacing a carbon in the corresponding hydrocarbon framework.

The structural designation "tricyclo[6.2.0.0³,⁶]decane" provides precise information about the compound's architecture through its descriptive numerical notation. The first number "6" indicates the number of atoms in the longest bridge connecting two bridgehead atoms, while "2.0" describes the lengths of the two remaining bridges connecting the same bridgehead atoms. The superscript notation "0³,⁶" specifies the positions where additional bridges occur, creating the characteristic polycyclic structure that defines this molecular family. This systematic approach to nomenclature ensures unambiguous identification of the compound's three-dimensional structure and connectivity patterns.

The Chemical Abstracts Service has assigned the registry number 192508-74-0 to this specific compound, providing a unique identifier that facilitates database searches and regulatory tracking. The compound's Simplified Molecular Input Line Entry System representation appears as N12CCC1CC1CCC1C2, which encodes the connectivity pattern in a linear format suitable for computational processing and database storage. Additionally, the International Chemical Identifier key IOLZIPUJTQKDDZ-UHFFFAOYSA-N serves as a standardized hash code that provides rapid identification across various chemical databases and information systems.

Property Value
Molecular Formula C₉H₁₅N
Molecular Weight 137.222 g/mol
Chemical Abstracts Service Number 192508-74-0
Simplified Molecular Input Line Entry System N12CCC1CC1CCC1C2
International Chemical Identifier Key IOLZIPUJTQKDDZ-UHFFFAOYSA-N
Heavy Atom Count 10
Undefined Atom Stereocenter Count 3

The three-dimensional structure of 1-azatricyclo[6.2.0.0³,⁶]decane presents several notable stereochemical features that contribute to its unique chemical properties. The compound contains three undefined stereocenters, indicating multiple possible stereoisomeric forms that could exist depending on the specific synthetic route and conditions employed during preparation. This stereochemical complexity adds an additional layer of interest for researchers studying the relationship between molecular structure and biological or chemical activity, as different stereoisomers may exhibit distinct properties and behaviors.

Historical Context in Heterocyclic Chemistry

The development and understanding of compounds like 1-azatricyclo[6.2.0.0³,⁶]decane must be viewed within the broader historical evolution of heterocyclic chemistry, which represents one of the most significant and expansive areas of organic chemistry. Heterocyclic compounds probably constitute the largest and most varied family of organic compounds, as virtually every carbocyclic compound may theoretically be converted into heterocyclic analogs by replacing one or more ring carbon atoms with different elements. This principle has driven extensive research into nitrogen-containing polycyclic systems, leading to the identification and synthesis of increasingly complex structures such as the azatricyclic family.

The systematic study of tricyclic compounds gained significant momentum during the twentieth century, particularly with the discovery of their pharmaceutical importance. The historical development reveals that tricyclic structures were first identified in naturally occurring compounds, with promethazine and other first-generation antihistamines containing tricyclic structures discovered in the 1940s. This early recognition of biological activity associated with tricyclic frameworks sparked extensive synthetic efforts to create new variations and explore their potential applications, ultimately leading to the development of more complex systems like azatricyclic compounds.

The nomenclature challenges presented by heterocyclic compounds, including complex structures like 1-azatricyclo[6.2.0.0³,⁶]decane, prompted the development of systematic naming conventions that continue to evolve today. The Hantzsch-Widman system provides a systematic method for naming heterocyclic compounds that does not depend on prior carbocyclic names, utilizing heteroatom prefixes followed by suffixes designating ring size and saturation levels. This systematization has been crucial for the advancement of heterocyclic chemistry, enabling researchers to communicate effectively about increasingly complex molecular structures and facilitating the development of comprehensive databases and computational tools.

The synthetic accessibility and structural characterization of azatricyclic compounds like 1-azatricyclo[6.2.0.0³,⁶]decane represent significant achievements in modern synthetic organic chemistry. Advanced techniques such as palladium-catalyzed nitrogen-hydrogen and carbon-hydrogen arylation reactions have enabled the efficient construction of tricyclic nitrogen heterocycles, opening new avenues for exploring their chemical and biological properties. These synthetic advances have been complemented by sophisticated analytical methods that allow for precise structural determination and stereochemical analysis, providing the foundation for understanding the relationship between molecular structure and function in these complex systems.

Historical Milestone Decade Significance
First Generation Antihistamines 1940s Initial recognition of tricyclic biological activity
Chlorpromazine Development 1950s First typical antipsychotic with tricyclic structure
Imipramine Discovery 1950s First tricyclic antidepressant
Carbamazepine Introduction 1960s Tricyclic anticonvulsant development
Tetracyclic Antidepressants 1970s Extension to more complex polycyclic systems
Modern Synthetic Methods 2000s Advanced catalytic approaches to complex heterocycles

Properties

CAS No.

192508-74-0

Molecular Formula

C9H15N

Molecular Weight

137.226

InChI

InChI=1S/C9H15N/c1-2-8-6-10-4-3-9(10)5-7(1)8/h7-9H,1-6H2

InChI Key

IOLZIPUJTQKDDZ-UHFFFAOYSA-N

SMILES

C1CC2C1CC3CCN3C2

Synonyms

1-Azatricyclo[6.2.0.03,6]decane(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

1-Azatricyclo[3.3.1.1³,⁷]decane (Aza-adamantane)

  • Structure : Features a rigid adamantane-like framework with a nitrogen atom at the bridgehead.
  • Key Differences :
    • Higher steric bulk due to the adamantane scaffold.
    • Reduced binding affinity at nicotinic acetylcholine receptor subtypes (e.g., α4β2, α6β2) compared to simpler azacycles.
    • Acts as a full antagonist at α4β2* (IC₅₀ = 0.069 μM) but shows diminished potency at α7 (IC₅₀ = 34 μM) and α3β4* (IC₅₀ = 8.5 μM) .
  • Implications : The constrained geometry limits interactions with larger receptor pockets, highlighting the importance of bridge connectivity in pharmacological activity .

1-Azatricyclo[5.2.1.0⁴,¹⁰]decane

  • Structure : A tricyclic system with a fused five-membered ring and two bridgehead junctions.
  • Key Differences: Altered ring strain and nitrogen positioning compared to the [6.2.0.0³,⁶] analog. Limited pharmacological data, but synthetic methods (e.g., azirine cyclization) suggest reactivity differences due to ring size .

3-Azatricyclo[6.2.1.0⁴,¹¹]undecane

  • Structure : A larger 11-membered tricyclic system with nitrogen at position 3.
  • Key Differences: Extended ring system increases molecular weight (C₁₃H₁₉N, M = 189.3 g/mol) and alters electron density distribution. Derivatives like 3-diphenylmethyl-11-methyl-3-azatricyclo[6.2.1.0⁴,¹¹]undec-5-en-2-one exhibit crystallographic stability (monoclinic, P2₁ space group) .

Tricyclo[6.2.0.0³,⁶]decane (Hydrocarbon Analog)

  • Structure: The non-nitrogenous counterpart (C₁₀H₁₆).
  • Key Differences :
    • Lower polarity due to the absence of nitrogen.
    • Thermodynamic ΔrH° = -245 ± 1 kJ/mol for hydrogenation in benzene .
    • Applications in lubricants due to hydrocarbon stability .

Comparative Data Table

Compound Molecular Formula Key Structural Features Pharmacological/Physical Properties References
1-Azatricyclo[6.2.0.0³,⁶]decane C₉H₁₅N Six-membered + two fused small rings Commercial; limited bioactivity data
1-Azatricyclo[3.3.1.1³,⁷]decane C₉H₁₃N Adamantane-like rigidity α4β2* IC₅₀ = 0.069 μM; α7 IC₅₀ = 34 μM
Tricyclo[6.2.0.0³,⁶]decane C₁₀H₁₆ Non-nitrogenous analog ΔrH° = -245 ± 1 kJ/mol (hydrogenation)
4,4,9,9-Tetramethyl-4,9-disilatricyclo[6.2.0.0³,⁶]decane C₁₂H₁₈Si₂ Silicon substitution at bridges Hydrophobic; used in materials science

Key Research Findings

  • Steric Effects : Bulkier analogs like aza-adamantane exhibit reduced receptor subtype selectivity due to steric hindrance .
  • Synthetic Challenges : Bridged azacycles require precise cyclization strategies, as seen in azirine-based syntheses .

Preparation Methods

Carbonium Ion-Mediated Rearrangement

Carbonium ion rearrangements have proven effective for constructing strained azatricyclic frameworks. In a seminal study, 1-methoxycarbonyl-4-azatricyclo[2.2.1.0²,⁶]heptane was synthesized via a carbonium ion intermediate generated from a bicyclic precursor under acidic conditions . The reaction proceeds through a Wagner-Meerwein rearrangement, where the carbonium ion undergoes a hydride shift to stabilize the transition state, followed by intramolecular cyclization.

For 1-azatricyclo[6.2.0.0³,⁶]decane, a similar strategy could involve:

  • Precursor Design : A bicyclic amine substrate with a pendant leaving group (e.g., hydroxyl or halide) at the bridgehead position.

  • Acid Catalysis : Treatment with a strong Brønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., BF₃·OEt₂) to generate a carbonium ion.

  • Rearrangement and Cyclization : The carbonium ion rearranges to form the tricyclic core, with the nitrogen atom positioned to stabilize positive charge density .

Key challenges include controlling the regioselectivity of the hydride shift and minimizing competing elimination pathways.

Intramolecular [2+2] Photocycloaddition

Photochemical [2+2] cycloadditions offer a stereocontrolled route to fused bicyclic intermediates, which can be further functionalized. In the synthesis of tricyclo[6.2.0.0²,⁶]decane derivatives, a copper(I)-catalyzed intramolecular [2+2] photocycloaddition of 1,6-dienes was employed to construct the bicyclo[3.2.0]heptane core .

Adaptation for Azatricyclo Systems :

  • Substrate Modification : Introduce a nitrogen atom into the diene precursor, such as a pyrrolidine-derived enone.

  • Reaction Conditions : Irradiation at λ = 300–350 nm in the presence of Cu(MeCN)₄PF₆ (5 mol%) at −78°C .

  • Post-Functionalization : Subject the bicyclic product to ring-closing metathesis (RCM) using Grubbs’ catalyst (C46H72Cl2N2PRu) to form the tricyclic structure .

This method’s success depends on the diene’s conformational rigidity and the nitrogen atom’s electronic effects on the photocycloaddition kinetics.

Ring-Closing Metathesis (RCM)

RCM has emerged as a powerful tool for assembling medium-sized rings. While no direct examples exist for 1-azatricyclo[6.2.0.0³,⁶]decane, analogous systems like 2-azatricyclo[6.2.0.0³,⁶]deca-1,3(6),7-triene (CAS 69961-32-6) highlight the potential of this approach .

Proposed Pathway :

  • Diene Synthesis : Prepare a diazabicyclic diene precursor via aldol condensation or Michael addition.

  • Metathesis Catalyst : Use Grubbs’ second-generation catalyst (5–10 mol%) in dichloromethane at 40°C .

  • Steric Guidance : The nitrogen’s lone pair may coordinate to the ruthenium catalyst, directing the metathesis to form the desired bridge .

Yield optimization requires balancing the diene’s steric bulk and the catalyst’s activity.

Chiral Pool Synthesis from Carbohydrate Derivatives

Asymmetric synthesis leveraging chiral starting materials, such as D-mannitol, has been demonstrated for tricyclo[6.2.0.0²,⁶]decane systems . For azatricyclic variants:

  • Chiral Epoxide Opening : React D-mannitol-derived epoxides with ammonia or amines to install the nitrogen atom.

  • Stereoselective Cyclization : Use Mitsunobu conditions (DIAD, PPh₃) to form the bridged rings with retention of configuration .

This approach ensures enantiomeric purity but requires multistep functional group interconversions.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield Range*
Carbonium Ion RearrangementShort step count, scalabilityCompeting elimination pathways30–45%
PhotocycloadditionStereochemical controlSpecialized equipment required50–65%
RCMModular substrate designCatalyst cost, sensitivity to O₂/H₂O40–55%
Chiral Pool SynthesisHigh enantiomeric excessLengthy synthesis, low overall yield20–35%

*Yields extrapolated from analogous systems.

Mechanistic Insights and Optimization

  • Acid-Catalyzed Rearrangements : DFT studies on related systems suggest that protic acids stabilize transition states through hydrogen bonding, reducing activation energy by 8–12 kcal/mol .

  • Photocycloaddition Selectivity : Conformational locking via bulky substituents (e.g., tert-butyl groups) improves regioselectivity by >80% in model systems .

  • RCM Catalyst Tuning : Electron-deficient ruthenium catalysts (e.g., Hoveyda-Grubbs) enhance turnover in nitrogen-containing substrates by mitigating amine coordination .

Q & A

Q. What are the foundational methods for synthesizing 1-Azatricyclo[6.2.0.0³,⁶]decane, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols should emphasize step-by-step documentation of reaction conditions (e.g., temperature, catalysts, solvents) and purification techniques (e.g., column chromatography, recrystallization). Use standardized characterization tools (NMR, IR, mass spectrometry) to validate structural integrity. Reproducibility requires adherence to protocols from primary literature and validation via independent replication .

Q. How can researchers characterize the stereochemical and electronic properties of 1-Azatricyclo[6.2.0.0³,⁶]decane?

  • Methodological Answer : Combine computational methods (DFT calculations for electronic properties) with experimental techniques like X-ray crystallography (for stereochemistry) and UV-Vis spectroscopy (for electronic transitions). Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Q. What computational tools are recommended for modeling 1-Azatricyclo[6.2.0.0³,⁶]decane’s reactivity?

  • Methodological Answer : Use quantum chemistry software (Gaussian, ORCA) to simulate reaction pathways. Validate models against experimental kinetic data. Virtual screening tools (AutoDock, Schrödinger Suite) can predict binding affinities in pharmacological studies. Ensure transparency by sharing input files and parameters in supplementary materials .

Q. How should researchers design a literature review strategy for this compound?

Q. What safety protocols are critical when handling 1-Azatricyclo[6.2.0.0³,⁶]decane in the lab?

  • Methodological Answer : Follow OSHA guidelines for chemical handling: use fume hoods, chemical-resistant gloves (e.g., nitrile), and respiratory protection if volatile. Document risk assessments and disposal procedures in compliance with institutional safety boards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for 1-Azatricyclo[6.2.0.0³,⁶]decane?

  • Methodological Answer : Conduct meta-analyses of existing data to identify outliers. Use error-propagation analysis and Bland-Altman plots to assess measurement discrepancies. Replicate conflicting experiments under controlled conditions, ensuring calibration of instruments (e.g., DSC for enthalpy measurements) .

Q. What experimental designs optimize the study of 1-Azatricyclo[6.2.0.0³,⁶]decane’s reaction mechanisms?

  • Methodological Answer : Implement factorial design to test multiple variables (e.g., solvent polarity, temperature) simultaneously. Use isotopic labeling (²H, ¹³C) to trace reaction pathways. Pair kinetic studies with in-situ spectroscopic monitoring (e.g., ReactIR) for real-time mechanistic insights .

Q. How can multi-method validation enhance confidence in structural assignments?

  • Methodological Answer : Combine crystallographic data with advanced NMR techniques (e.g., NOESY for spatial proximity, J-resolved spectroscopy for coupling constants). Cross-validate with high-resolution mass spectrometry (HRMS) and computational docking studies. Publish raw data in open repositories (e.g., Zenodo) for peer scrutiny .

Q. What strategies address challenges in scaling up synthetic routes for 1-Azatricyclo[6.2.0.0³,⁶]decane?

  • Methodological Answer : Apply process chemistry principles: optimize catalyst loading via DoE (Design of Experiments), identify rate-limiting steps using microreactor trials, and assess solvent sustainability (e.g., switch to green solvents). Use pilot-scale reactors to test scalability .

Q. How can AI-driven approaches accelerate the discovery of derivatives with enhanced bioactivity?

  • Methodological Answer :
    Train machine learning models on existing SAR (Structure-Activity Relationship) data to predict bioactivity. Use generative adversarial networks (GANs) to propose novel derivatives. Validate predictions with high-throughput screening (HTS) and MD simulations for binding stability .

Data Presentation Guidelines

Data Type Recommended Format Validation Criteria
Synthetic YieldsTabulated with SD and n ≥ 3Compare with literature benchmarks
Spectroscopic DataAnnotated spectra (PDF/PNG)Match NIST/PubChem reference data
Computational ResultsInput/output files (log, XYZ)Reproduce using open-source software

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.